![molecular formula C17H21NO4S B4415527 4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B4415527.png)
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine
Overview
Description
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine is a chemical compound that features a morpholine ring substituted with a sulfonyl group attached to a naphthyl ring, which is further substituted with a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with a suitable sulfonyl chloride derivative of 6-propoxy-2-naphthyl. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to obtain the final product in a form suitable for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.
Substitution: The sulfonyl group or the propoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes or cellular pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine exerts its effects would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction, whether it is inhibitory, activating, or otherwise modulatory.
Comparison with Similar Compounds
Similar Compounds
4-[(6-methoxy-2-naphthyl)sulfonyl]morpholine: Similar structure but with a methoxy group instead of a propoxy group.
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets differently compared to its methoxy or ethoxy analogs.
Properties
IUPAC Name |
4-(6-propoxynaphthalen-2-yl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-2-9-22-16-5-3-15-13-17(6-4-14(15)12-16)23(19,20)18-7-10-21-11-8-18/h3-6,12-13H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQCAZRPFHJPOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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